molecular formula C17H14N2OS B2787262 (2Z,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylacrylamide CAS No. 78374-74-0

(2Z,NZ)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylacrylamide

Cat. No.: B2787262
CAS No.: 78374-74-0
M. Wt: 294.37
InChI Key: PPTSXUXYFAPLKW-YGWYKEQZSA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The compound contains a benzo[d]thiazole moiety, an amide group, and a phenyl group. The presence of these functional groups can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the amide group might undergo hydrolysis, and the benzo[d]thiazole moiety might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For instance, some benzo[d]thiazole derivatives have been found to exhibit antibacterial activity .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this substance. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The future research directions would depend on the compound’s observed activities. Given the known activities of some benzo[d]thiazole derivatives, potential areas of interest could include the development of new pharmaceuticals or agrochemicals .

Properties

IUPAC Name

(Z)-N-(3-methyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c1-19-14-9-5-6-10-15(14)21-17(19)18-16(20)12-11-13-7-3-2-4-8-13/h2-12H,1H3/b12-11-,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTSXUXYFAPLKW-DLDAZZGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2SC1=NC(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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